molecular formula C11H14N2O B10970638 N-(pyridin-2-yl)cyclopentanecarboxamide

N-(pyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B10970638
M. Wt: 190.24 g/mol
InChI Key: KSULZTPLDSHUBO-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)cyclopentanecarboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopentane carboxamide core linked to a pyridin-2-yl group, a structural motif present in compounds investigated for modulating various biological targets. Research into closely related cyclopentanecarboxamide derivatives has identified their potential as inhibitors of key enzymes, such as Fatty Acid Synthase (FAS), making them a subject of study in metabolic diseases like obesity . Furthermore, structurally similar molecules have been designed and synthesized as agonists for receptors like the Formyl Peptide Receptor 2 (FPR2), highlighting the application of this scaffold in the development of novel anti-inflammatory agents that can promote the resolution of inflammation . The exploration of cyclopentane-based cores, as seen in arginase inhibitor research, also underscores the utility of this structure in creating molecules with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for potential therapeutic applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-pyridin-2-ylcyclopentanecarboxamide

InChI

InChI=1S/C11H14N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H,12,13,14)

InChI Key

KSULZTPLDSHUBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Procedure

  • Acid Chloride Formation :
    Cyclopentanecarboxylic acid is treated with oxalyl chloride or thionyl chloride under anhydrous conditions to generate cyclopentanecarbonyl chloride.

  • Amide Bond Formation :
    The acid chloride reacts with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or dichloromethane) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Workup and Purification :
    The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

Reagent/ConditionDetailsYield (%)Reference
Oxalyl chlorideAnhydrous DCM, 0°C → RT79
DIPEA (base)DMF, 2 h stir79
Solvent (DMF)Polar aprotic, room temperature

Oxidative C-C Bond Cleavage

This approach leverages TBHP (tert-butyl hydroperoxide)/TBAI (tetrabutylammonium iodide) to cleave C-C bonds in ketones or alcohols, forming amides directly.

Mechanism

  • Oxidative Cleavage :
    A ketone or secondary alcohol undergoes C-C bond cleavage under TBHP/TBAI catalysis, generating a reactive intermediate.

  • Amide Formation :
    The intermediate reacts with 2-aminopyridine to form the desired amide.

Example Substrate :

SubstrateProductYield (%)Reference
Cyclopentanecarboxylic acid derivativeN-(pyridin-2-yl)cyclopentanecarboxamide60–75

Coupling Reagent-Mediated Synthesis

Carbodiimide-based reagents (e.g., EDCI or HATU) facilitate amide bond formation between cyclopentanecarboxylic acid and 2-(aminomethyl)pyridine.

Procedure

  • Activation :
    Cyclopentanecarboxylic acid is activated with EDCI or HATU in dichloromethane.

  • Coupling :
    2-(Aminomethyl)pyridine is added, followed by stirring at room temperature.

  • Purification :
    The product is isolated via extraction and chromatography.

Optimized Conditions :

ReagentSolventBaseYield (%)Reference
HATUDCMNone68
EDCIDMFHOBt65

Multicomponent Reactions (MCRs)

Though less explored, MCRs involving enaminones, malononitrile, and amines can generate pyridine derivatives under solvent-free conditions.

Proposed Pathway

  • Knoevenagel Condensation :
    Enaminone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Cyclization :
    The intermediate undergoes cyclization with 2-aminopyridine to yield the amide.

Example :

EnaminoneAmineTemperatureTime (h)Yield (%)Reference
R = Ph2-Aminopyridine80°C375

Suzuki-Miyaura Cross-Coupling

For complex pyridine derivatives, Suzuki coupling may introduce the pyridinyl group post-amide formation.

Steps

  • Boronic Acid Synthesis :
    2-Bromopyridine undergoes transmetallation to form the boronic acid.

  • Coupling :
    The boronic acid reacts with a cyclopentanecarboxamide halide under palladium catalysis.

Limitations :

  • Requires pre-functionalized intermediates.

  • Lower yields compared to direct coupling.

Hydrogenation and Deprotection

For protected intermediates, hydrogenation and acid-mediated deprotection yield the final product.

Example Workflow

  • Hydrogenation :
    Cyclopentene derivatives are hydrogenated to cyclopentane using Pd/C or PtO₂.

  • Deprotection :
    Acid (e.g., TFA) removes tert-butoxycarbonyl (Boc) groups from amines.

Conditions :

CatalystSolventPressureTemperatureReference
Pd/CMethanol1 atmRT

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Acid Chloride CouplingOxalyl chloride, DIPEA60–79High purity, straightforwardRequires anhydrous conditions
Oxidative C-C CleavageTBHP, TBAI60–75Mild conditions, diverse substratesLimited to ketone/alcohol precursors
Coupling ReagentsEDCI, HATU65–68Room temperature, scalableCost of reagents
Multicomponent ReactionsEnaminones, malononitrile75Solvent-free, rapidNarrow substrate scope
Suzuki CouplingPd catalyst, boronic acid50–65High functional group toleranceRequires pre-functionalization

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions.

2. Biology

  • Enzyme Inhibition : N-(pyridin-2-yl)cyclopentanecarboxamide has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Studies have shown promising results indicating its ability to inhibit specific kinases effectively.

3. Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic properties, including:
    • Anticancer Activity : Preliminary studies suggest that it may inhibit pathways involved in cell proliferation and survival.
    • Anti-inflammatory Effects : There is evidence supporting its use in treating inflammatory diseases, with in vivo models demonstrating reduced markers of inflammation.
    • Antimicrobial Activity : Laboratory tests have indicated efficacy against various bacterial strains, suggesting potential applications in infectious disease treatment.

Kinase Inhibition

A study evaluated the compound's ability to inhibit various kinases associated with cancer progression. Results indicated significant inhibition of specific targets, suggesting its potential as a kinase inhibitor in cancer therapy.

Inflammation Models

In vivo models demonstrated that this compound reduced markers of inflammation, supporting its use in treating inflammatory conditions.

Antimicrobial Testing

Laboratory tests showed efficacy against bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated derivatives of pyridine carboxamides, such as N-(pyridin-2-yl)picolinamides (2Pyr-X) and N-(pyridin-2-yl)isonicotinamides (4Pyr-X) (where X = Cl, Br, I), exhibit distinct supramolecular behaviors compared to non-halogenated counterparts. demonstrates that halogen atoms significantly alter co-crystal formation with aliphatic dicarboxylic acids. For example:

  • Halogen size : The influence on assembly follows Cl < Br < I , with iodine promoting stronger halogen bonds and disrupting hydrogen-bonded networks.
  • Isostructurality: Non-halogenated targets often form predictable hydrogen-bonded frameworks, whereas halogenated analogs introduce competing interactions, leading to divergent co-crystal architectures.

Derivatives with Heterocyclic Additions

Compounds like N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () and 1-(thiophen-2-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide () illustrate how additional heterocycles modify properties:

Property Target Compound Thiophene-Piperidine Derivative Trifluoromethyl-Pyrrolidine Derivative
Molecular Weight Not reported 369.5 409.5
Molecular Formula C₁₁H₁₃N₂O C₂₁H₂₇N₃OS C₂₀H₂₂F₃N₃OS
Key Substituents Pyridin-2-yl Thiophen-2-yl, piperidine Thiophen-2-yl, CF₃-pyridine
Potential Impact Moderate lipophilicity Enhanced aromatic interactions Increased electronegativity, metabolic stability
  • Thiophene incorporation : Enhances aromatic stacking and may improve binding to hydrophobic protein pockets.
  • Trifluoromethyl groups : Improve metabolic stability and membrane permeability due to electronegativity and lipophilicity.

Physicochemical Properties and LogP/PSA Trends

Compound XLogP3 PSA (Ų)
N-(2-phenylethyl)cyclopentanecarboxamide 3.0 29.1
Hypothesized values for target compound ~2.5 ~40–50
  • Lower XLogP3 in the target compound (vs. phenethyl analog) is expected due to the pyridine’s polar nature.
  • Higher PSA : The pyridine nitrogen and carboxamide group likely increase polar surface area, influencing solubility and bioavailability.

Impact on Supramolecular Assembly

highlights that N-(pyridin-2-yl)carboxamides without halogens primarily rely on N–H···O hydrogen bonds and C=O···H–C interactions for co-crystal formation. In contrast, halogenated derivatives introduce C–X···O/N halogen bonds , which compete with hydrogen bonds and alter packing motifs. For example:

  • Non-halogenated co-crystals often adopt layered or helical structures.
  • Halogenated analogs (e.g., 4Pyr-I) form denser networks due to stronger halogen bonding.

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